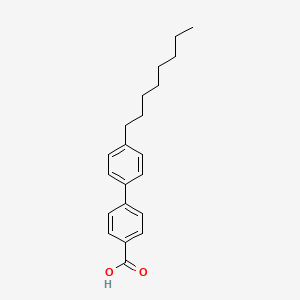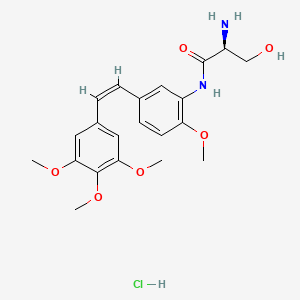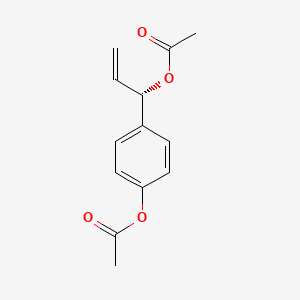
Acridine, 1-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 1-azido- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Anticancer Activity
Acridine derivatives are extensively researched for their potential as therapeutic agents in treating diseases like cancer, Alzheimer's, and infections. Their mode of action primarily involves DNA intercalation, impacting biological processes associated with DNA and its enzymes (Zhang et al., 2014). They are known for their high cytotoxic activity, making them significant in cancer chemotherapy, though their clinical application is often limited due to side effects (Potlapati Varakumar et al., 2022).
DNA Binding and Crystal Structures
Acridine derivatives have been used as chemotherapeutic agents against various pathogens and now are important in anticancer drugs. The understanding of their interaction with DNA, particularly the recent structures of acridinecarboxamide topoisomerase II poisons complexed to hexanucleotides, has provided insights into their cytotoxicity and DNA binding kinetics (Adams, 2002).
Biological Activity and Synthesis
The study of natural and synthetic acridine/acridone analogs has been pivotal in cancer treatment, focusing on their mechanism of action at molecular and cellular levels. This has led to the optimization of their properties for chemotherapy, despite their known side effects (Cholewiński et al., 2011).
Antitumor Properties
Research has focused mainly on acridine derivatives as anticancer drugs due to their ability to intercalate DNA and inhibit topoisomerase enzymes. These properties make them potent in targeting cancer cells, though their clinical use is often limited by side effects (W. Denny, 2002).
Chemotherapeutic Agents and Synthesis Methods
Acridine derivatives, first used as antibacterial and antiparasite agents, now concentrate their attention on anticancer properties. The planarity of their structures allows for DNA intercalation, interfering with cellular processes. Continuous research in this area has led to the design of novel acridine-based patterns targeting enzymes like topoisomerases and telomerases (Belmont et al., 2007).
Eigenschaften
CAS-Nummer |
78276-11-6 |
|---|---|
Produktname |
Acridine, 1-azido- |
Molekularformel |
C13H8N4 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
1-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |
InChI-Schlüssel |
PQRFAYUCTLLEGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
78276-11-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acridine, 1-azido- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






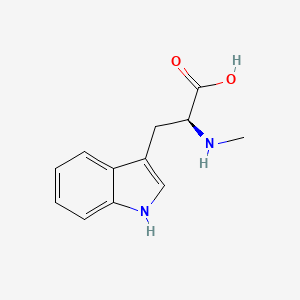
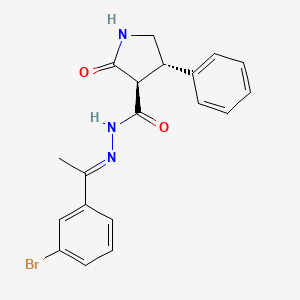

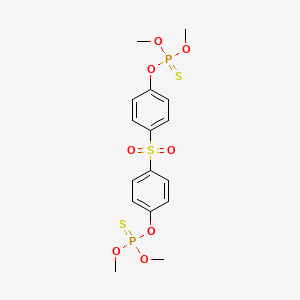
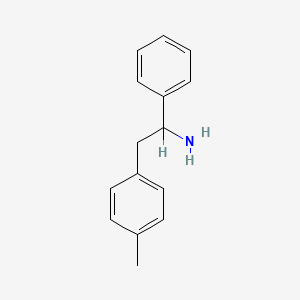
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
